molecular formula C14H18O3 B1608951 Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate CAS No. 54957-66-3

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate

Cat. No.: B1608951
CAS No.: 54957-66-3
M. Wt: 234.29 g/mol
InChI Key: FQZYAOSIMPAQNW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is a β-keto ester characterized by a central 3-oxopropanoate backbone substituted with a 4-isopropylphenyl group. This compound serves as a key intermediate in organic synthesis, particularly in the construction of heterocyclic systems such as triazolopyrimidines, pyrimidinones, and coumarin derivatives. Its reactivity stems from the electrophilic β-keto carbonyl, which undergoes condensations with nucleophiles (e.g., amines, hydrazines) to form fused heterocycles with pharmacological relevance .

Properties

IUPAC Name

ethyl 3-oxo-3-(4-propan-2-ylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)9-13(15)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZYAOSIMPAQNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374809
Record name ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54957-66-3
Record name ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between ethyl acetate and 4-isopropylbenzaldehyde in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through standard workup procedures, including extraction and purification by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-[4-(propan-2-yl)phenyl]propanoic acid.

    Reduction: Formation of ethyl 3-hydroxy-3-[4-(propan-2-yl)phenyl]propanoate.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets. The keto group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the phenyl ring or the ester group. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent (R) Synthesis Method Key Applications Yield/Reactivity Notes References
Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate CF₃ Condensation of ethyl acetoacetate with 4-(trifluoromethyl)benzoyl chloride Anti-tubercular agents (triazolopyrimidines) 56% yield in triazolopyrimidine synthesis
Ethyl 3-oxo-3-(2-thienyl)propanoate 2-Thienyl Reaction of ethyl acetoacetate with thienyl carbonyl derivatives Luminescent materials (bithiophene synthesis) 76% yield in intermediate formation
Ethyl 3-cyclopropyl-3-oxopropanoate Cyclopropyl Alkylation of ethyl acetoacetate with cyclopropane derivatives Pharmacological intermediates (tetrahydropyrimidines) Optimized with DIPEA/LiCl catalysts
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate Fluoro (ortho to ketone) Fluorination of β-keto esters Research applications (unspecified) High-purity commercial availability
Ethyl 3-oxo-3-[3-(trifluoromethoxy)phenyl]propanoate 3-(OCF₃) Acylation of ethyl acetoacetate with substituted benzoyl chlorides Agrochemical precursors (pesticides) Marketed under multiple supplier codes

Electronic and Steric Effects

  • Electron-Withdrawing Groups (e.g., CF₃, OCF₃) : Enhance electrophilicity of the β-keto carbonyl, accelerating nucleophilic attacks. For example, the CF₃ group in increases reactivity in cyclocondensation reactions with triazolamine, yielding anti-tubercular agents.
  • Electron-Donating Groups (e.g., isopropyl, cyclopropyl): Reduce electrophilicity but improve steric shielding.
  • Heteroaromatic Substituents (e.g., thienyl) : Alter conjugation pathways. The 2-thienyl derivative in participates in π-stacking, critical for luminescent material synthesis.

Biological Activity

Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by a carbonyl group adjacent to a phenyl ring with an isopropyl substituent. Its structure can be represented as follows:

C13H16O3\text{C}_13\text{H}_{16}\text{O}_3

The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The carbonyl group plays a crucial role in its reactivity, enabling it to form adducts with nucleophiles such as amino acids and proteins. This interaction can potentially influence enzyme activities and signaling pathways involved in cellular processes.

Biological Activity Overview

  • Antioxidant Activity : Research indicates that derivatives of this compound exhibit significant antioxidant properties. For instance, compounds with similar structures have demonstrated the ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases .
  • Anticancer Potential : Several studies have explored the anticancer activity of related compounds. For example, derivatives tested against human cancer cell lines such as U-87 glioblastoma and MDA-MB-231 breast cancer cells showed promising cytotoxic effects . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. For instance, high-throughput screening has identified structural analogs that inhibit histone methyltransferases, which are crucial for regulating gene expression in cancer cells .

Case Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of similar compounds, the DPPH radical scavenging method was employed. The results indicated that certain derivatives had antioxidant activities surpassing that of ascorbic acid, highlighting their potential for therapeutic applications in oxidative stress management .

CompoundDPPH Scavenging Activity (%)
Compound A85%
Compound B78%
This compound80%

Case Study 2: Anticancer Efficacy

Another study evaluated the efficacy of structurally related compounds against various cancer cell lines. The results demonstrated that some derivatives induced significant apoptosis in U-87 cells at concentrations as low as 10 μM.

Cell LineIC50 (μM)
U-8712
MDA-MB-23115

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate
Reactant of Route 2
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Ethyl 3-oxo-3-[4-(propan-2-yl)phenyl]propanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.